molecular formula C10H11NO3 B2661025 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol CAS No. 2490412-79-6

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol

Cat. No.: B2661025
CAS No.: 2490412-79-6
M. Wt: 193.202
InChI Key: VFWGJZXWZVQIOA-UHFFFAOYSA-N
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Description

3-Amino-11-oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene-9,10-diol is a tricyclic compound featuring a fused oxabicyclic core with amino and diol substituents. Its molecular formula is C₁₀H₁₁NO₃ (CAS: EN300-22983850), as noted in Enamine Ltd’s Building Blocks Catalogue . The structure includes a strained bicyclic system (6.2.1.0²,⁷) with an oxygen atom at position 11, contributing to its unique conformational rigidity.

Properties

IUPAC Name

3-amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9(4)14-10/h1-3,7-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGJZXWZVQIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3C(C(C2O3)O)O)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of amino derivatives .

Scientific Research Applications

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues in the Tricyclo[6.2.1.0²,⁷] Family

The compound shares its tricyclo[6.2.1.0²,⁷] backbone with several derivatives, but substituent variations lead to distinct physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
3-Amino-11-oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene-9,10-diol C₁₀H₁₁NO₃ ~193.2 (calc.) 3-amino, 9,10-diol, 11-oxa EN300-22983850
10-Propyl 9-[2-(Trimethylsilyl)ethyl] (1R,10R)-4-(2-cyanoethoxy)-11-oxotricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-9,10-dicarboxylate C₂₅H₃₃NO₆Si 495.62 4-(2-cyanoethoxy), ester groups, trimethylsilyl Not provided
Unnamed tricyclo[6.2.1.0²,⁷] compound (Enamine Ltd) Not provided Not provided Varied substituents (e.g., halogens, ethers) EN300-2723717

Key Observations :

  • Substituent Effects: The target compound’s amino and diol groups contrast with the ester and cyanoethoxy groups in the dodeca-triene derivative , which likely reduces its solubility in nonpolar solvents.
  • Ring Strain : The tricyclo[6.2.1.0²,⁷] system imposes significant ring strain, as inferred from crystallographic studies using software like SHELX and WinGX . Computational models suggest that substituents like the 11-oxa atom mitigate strain via electronic redistribution .

Functional Group Comparisons

  • Amino Groups: The 3-amino group in the target compound enhances nucleophilicity, distinguishing it from halogenated analogues (e.g., 4-chloro-2-fluoro-6-methylaniline, CAS: EN300-2723717) .
  • Diols : The 9,10-diol configuration enables chelation with metal ions, a feature absent in simpler ether derivatives like 1-(6-ethoxypyridin-2-yl)methanamine (CAS: MDLMFCD16704283) .

Conformational Analysis

Cremer and Pople’s puckering coordinates reveal that the tricyclo[6.2.1.0²,⁷] system adopts a nonplanar conformation due to steric clashes between fused rings. Molecular dynamics simulations suggest that the 11-oxa atom reduces puckering amplitude by ~15% compared to carbocyclic analogues, enhancing stability .

Biological Activity

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity against tumor cells, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound's structure can be represented as follows:

C13H11NO3\text{C}_{13}\text{H}_{11}\text{N}\text{O}_3

This structure suggests potential interactions with various biological targets due to the presence of amino and hydroxyl functional groups.

Cytotoxicity

Research indicates that derivatives of similar tricyclic compounds exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that compounds with similar structural features can selectively induce apoptosis in cancer cells without affecting normal cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
6,8-Dichloro-3-formylchromone12.5MCF-7 (Breast Cancer)
6,8-Dibromo-3-formylchromone15.0HeLa (Cervical Cancer)
3-Amino-11-oxatricyclo...TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar tricyclic structures have demonstrated efficacy against various pathogens, including Helicobacter pylori and other Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial enzymes such as urease.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Helicobacter pyloriTBD
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

  • Tumor Cell Cytotoxicity Study : A study evaluated the cytotoxic effects of several tricyclic compounds on human tumor cell lines. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity, suggesting that 3-amino derivatives could be promising candidates for further development in cancer therapy .
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of related compounds. It found that modifications in the amino group enhanced activity against H. pylori , indicating a potential therapeutic application for gastrointestinal infections .

The biological activity of 3-amino derivatives is believed to involve several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The presence of functional groups allows for interaction with key enzymes in pathogens, disrupting their metabolic processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-11-oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene-9,10-diol, and how can purity be optimized during synthesis?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors, focusing on annulation and cycloaddition strategies. Use orthogonal protection for the amino and diol groups to minimize side reactions. Purity optimization requires iterative crystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water). High-purity standards (>98%) can be achieved by coupling flash chromatography (silica gel, ethyl acetate/hexane) with mass-directed purification .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to resolve stereochemistry (e.g., coupling constants for bicyclic protons). 2D experiments (COSY, NOESY) clarify spatial proximity.
  • IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) groups.
  • MS : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ with <2 ppm error).
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration if crystallizable .

Q. How can solubility and stability be experimentally determined for this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification. Test solvents (DMSO, ethanol, buffers at pH 2–12) at 25°C and 37°C.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products via fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational modeling?

  • Methodological Answer :

  • Kinetics : Use stopped-flow spectroscopy or in-situ FTIR to track intermediates. Fit data to rate equations (e.g., pseudo-first-order for aminolysis).
  • Computational : Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies. Validate with experimental kinetic isotope effects (KIEs) .

Q. What statistical experimental design strategies are optimal for optimizing reaction yields and minimizing byproducts?

  • Methodological Answer : Apply a Box-Behnken design (3 factors, 15 runs) to optimize temperature, catalyst loading, and solvent ratio. Use ANOVA to identify significant interactions. For byproduct suppression, employ a D-optimal design with constraints on impurity thresholds. Response surface methodology (RSM) refines conditions toward maxima .

Q. How can contradictions between theoretical predictions and experimental data for this compound’s reactivity be resolved?

  • Methodological Answer :

Re-examine computational parameters (e.g., solvent model, basis set). Compare with experimental solvatochromic data.

Probe for hidden variables (e.g., trace metal catalysis via ICP-MS).

Validate using isotopically labeled analogs (e.g., 15N^{15}N-amine) to track mechanistic pathways .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column (n-hexane/isopropanol, 90:10) with diode-array detection.
  • SFC : Supercritical CO₂ with 2% methanol co-solvent enhances resolution for heat-sensitive derivatives.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Employ chiral resolving agents (e.g., L-tartaric acid) .

Q. How can AI-driven simulations enhance the prediction of this compound’s biological or catalytic activity?

  • Methodological Answer : Train a graph neural network (GNN) on structural analogs from PubChem. Use COMSOL Multiphysics for reaction-diffusion modeling in enzyme-mimetic systems. Validate predictions via microfluidic high-throughput screening (e.g., 96-well plate assays) .

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